molecular formula C10H9ClF3N3 B8016648 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride

Cat. No.: B8016648
M. Wt: 263.65 g/mol
InChI Key: FIMVFCPHRHGIDS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride is a compound belonging to the pyrazole family, characterized by a five-membered ring structure containing two nitrogen atoms. This compound is notable for its trifluoromethyl group, which imparts unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride typically involves the cyclization of chalcone derivatives with hydrazine derivatives under acidic or basic conditions. The reaction conditions often include the use of solvents such as ethanol or methanol and catalysts like acetic acid or hydrochloric acid to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product. The use of advanced techniques such as microwave-assisted synthesis and green chemistry approaches are also explored to enhance efficiency and reduce environmental impact .

Chemical Reactions Analysis

Types of Reactions

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pyrazoles, oxides, and reduced derivatives, which can be further utilized in different applications .

Scientific Research Applications

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor and its role in biochemical pathways.

    Medicine: Explored for its pharmacological properties, including anti-inflammatory, analgesic, and anticancer activities.

    Industry: Utilized in the development of agrochemicals, dyes, and advanced materials.

Mechanism of Action

The mechanism of action of 4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances its binding affinity and stability, leading to effective inhibition or modulation of biological pathways. This compound can interfere with enzyme activity, receptor signaling, or gene expression, depending on its specific application .

Comparison with Similar Compounds

Similar Compounds

  • 3-(trifluoromethyl)-1H-pyrazole-5-amine
  • 4-phenyl-1H-pyrazole-5-amine
  • 3-phenyl-1H-pyrazole-5-amine

Uniqueness

4-phenyl-3-(trifluoromethyl)-1H-pyrazol-5-amine hydrochloride stands out due to the presence of both the phenyl and trifluoromethyl groups, which confer unique chemical and biological properties. The trifluoromethyl group enhances lipophilicity and metabolic stability, while the phenyl group contributes to its aromaticity and potential for π-π interactions .

Properties

IUPAC Name

4-phenyl-5-(trifluoromethyl)-1H-pyrazol-3-amine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8F3N3.ClH/c11-10(12,13)8-7(9(14)16-15-8)6-4-2-1-3-5-6;/h1-5H,(H3,14,15,16);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FIMVFCPHRHGIDS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C2=C(NN=C2N)C(F)(F)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9ClF3N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

263.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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